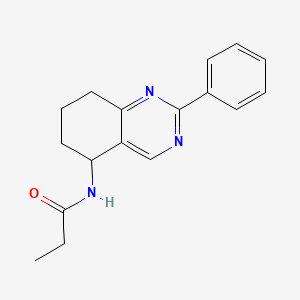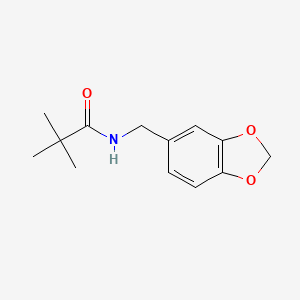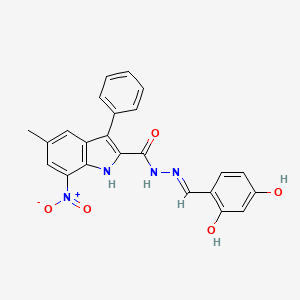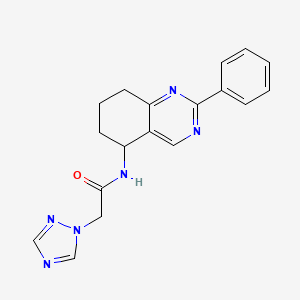
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, also known as PTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and neuroscience. PTQ belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities.
科学研究应用
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is medicinal chemistry, where N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been investigated for its potential as a drug candidate for the treatment of various diseases. Several studies have reported that N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide exhibits promising activity against cancer cells, as well as anti-inflammatory and analgesic effects.
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has also been studied for its potential applications in pharmacology and neuroscience. It has been reported to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
作用机制
The exact mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been reported to enhance the release of acetylcholine in the hippocampus, which is thought to contribute to its cognitive-enhancing effects. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic effects, as well as activity against cancer cells. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance cognitive function and memory, possibly through its modulation of the acetylcholine system in the brain.
实验室实验的优点和局限性
One of the main advantages of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit promising activity against cancer cells, as well as anti-inflammatory and analgesic effects. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance cognitive function and memory, which makes it a promising compound for the treatment of cognitive disorders.
One limitation of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its potential toxicity. Although N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit promising activity against cancer cells, it may also exhibit toxicity towards healthy cells. Additionally, the exact mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One area of interest is the development of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the potential toxicity of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide towards healthy cells, as well as its efficacy in vivo.
Another area of interest is the investigation of the mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. Although N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance cognitive function and memory, the exact mechanism of action is not fully understood. Further studies are needed to investigate the role of the acetylcholine system in the cognitive-enhancing effects of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide.
Finally, further studies are needed to investigate the potential applications of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in other areas of research, such as pharmacology and neuroscience. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Further studies are needed to investigate the potential applications of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in these areas.
合成方法
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propionyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in its pure form. This synthesis method has been reported to yield N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide with high purity and in good yields.
属性
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-16(21)19-14-9-6-10-15-13(14)11-18-17(20-15)12-7-4-3-5-8-12/h3-5,7-8,11,14H,2,6,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSCPVSRBVZNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)

![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)
![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)

![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)